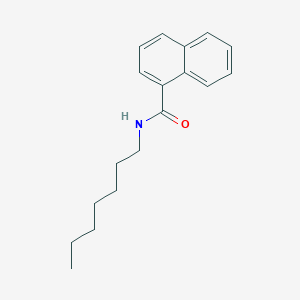
N-Heptyl-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Heptyl-1-naphthamide is an organic compound with the molecular formula C18H23NO It is a derivative of naphthamide, where a heptyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1-naphthamide typically involves the coupling of 1-naphthoic acid with heptylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in a solvent like tetrahydrofuran (THF) at room temperature for about 12 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Heptyl-1-naphthamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoic acid derivatives, while reduction may produce naphthylamines.
Scientific Research Applications
N-Heptyl-1-naphthamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-Heptyl-1-naphthamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, which may help alleviate symptoms of neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-naphthamide
- N-(1-Methylhexyl)-1-naphthamide
- N-(1-Phenylethyl)-1-naphthamide
- N-Butyl-1-naphthamide
- N-Cyclohexyl-1-naphthamide
- N-Dodecyl-1-naphthamide
Uniqueness
N-Heptyl-1-naphthamide is unique due to its specific heptyl group, which imparts distinct chemical and physical properties compared to other naphthamide derivatives
Properties
CAS No. |
303092-31-1 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-heptylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23NO/c1-2-3-4-5-8-14-19-18(20)17-13-9-11-15-10-6-7-12-16(15)17/h6-7,9-13H,2-5,8,14H2,1H3,(H,19,20) |
InChI Key |
FVOMEGYAIZUMMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















